Product packaging for Anthra[1,2-e]acephenanthrylene(Cat. No.:CAS No. 28512-55-2)

Anthra[1,2-e]acephenanthrylene

Cat. No.: B14679985
CAS No.: 28512-55-2
M. Wt: 352.4 g/mol
InChI Key: MPPRFVATAIGMDS-UHFFFAOYSA-N
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Description

Anthra[1,2-e]acephenanthrylene (CAS 28512-55-2) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₈H₁₆ and a molecular weight of 352.43 g/mol . This compound, also known as 1,2:10,11-Dibenzoperylene, is a high molecular weight, multi-ring structure of significant interest in environmental and toxicological research . It is part of a class of cyclopenta-fused PAHs studied for their enhanced genotoxic and carcinogenic activities compared to their parent hydrocarbons . Researchers utilize this compound to investigate metabolic activation pathways, as studies on related isomers have shown that cyclopenta-ring fusion can lead to a one-step activation mechanism, making these compounds potent gene mutagens in both bacterial and rodent cell systems . Its physical properties include a predicted density of 1.3±0.1 g/cm³ and a high boiling point of approximately 629.3±22.0 °C, consistent with its large aromatic structure . This product is intended for research purposes only, specifically for use in studies concerning mutagenicity, metabolic transformation, and the formation of DNA-reactive intermediates, and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H16 B14679985 Anthra[1,2-e]acephenanthrylene CAS No. 28512-55-2

Properties

CAS No.

28512-55-2

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[14.11.1.02,15.03,12.05,10.018,23.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20,22,24(28),25-tetradecaene

InChI

InChI=1S/C28H16/c1-2-7-18-15-25-20(14-17(18)6-1)12-13-23-26-16-19-8-3-4-9-21(19)22-10-5-11-24(27(23)25)28(22)26/h1-16H

InChI Key

MPPRFVATAIGMDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC7=CC=CC=C67

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Analysis for Anthra 1,2 E Acephenanthrylene and Its Analogues

Established Synthetic Routes to Anthra[1,2-e]acephenanthrylene

The direct synthesis of this compound is not extensively documented in the public domain. However, the synthesis of such intricate, non-planar polycyclic aromatic hydrocarbons can be approached through established methodologies in organic chemistry. These strategies are broadly categorized into multi-step solution-phase synthesis and on-surface bottom-up approaches.

Multi-step Organic Synthesis Strategies

Multi-step organic synthesis provides a classical and versatile platform for constructing complex molecular architectures like this compound. These strategies involve the sequential formation of carbon-carbon bonds and ring systems through a series of well-established reactions. For instance, the synthesis of various PAHs often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect different aromatic fragments. mdpi.com This is frequently followed by intramolecular cyclization reactions, like the Scholl reaction, to build the fused ring systems. ucas.ac.cn

Other relevant reactions in a multi-step synthesis of complex PAHs include:

Friedel-Crafts reactions: Used for the alkylation and acylation of aromatic rings, setting the stage for further cyclizations. youtube.comyoutube.com

Diels-Alder reactions: A powerful tool for the formation of six-membered rings, which can be subsequently aromatized. youtube.comscribd.com

Haworth synthesis: A classical method for the synthesis of polycyclic aromatic systems, including phenanthrene (B1679779) and anthracene (B1667546) cores. espublisher.comyoutube.com

The synthesis of a complex target like this compound would likely involve a convergent strategy, where different polycyclic synthons are prepared separately and then coupled together in the final stages.

Bottom-up Synthetic Approaches for π-Extended Systems

Bottom-up synthetic approaches, particularly on-surface synthesis, have emerged as a powerful technique for the atomically precise construction of large, π-extended aromatic systems that are often difficult to access through traditional solution-phase chemistry. nih.govchemrxiv.orgresearchgate.net This method involves the deposition of rationally designed molecular precursors onto a catalytic metal surface, typically under ultra-high vacuum conditions. nih.govchemrxiv.org Subsequent thermal annealing triggers a cascade of surface-assisted cyclodehydrogenation and ring-closure reactions, leading to the formation of the desired planarized, π-conjugated system. nih.gov

This strategy has been successfully employed for the synthesis of various complex PAHs, including π-extended triangulenes and porphyrin nanotapes. nih.govresearchgate.net The key to this approach lies in the design of the precursor molecule, which contains the necessary structural information to guide the on-surface reactions towards the target molecule. nih.gov For a molecule like this compound, a precursor would need to be designed to facilitate the specific bond formations required to construct its unique fused ring system.

Targeted Synthesis of Fused Pentagonal Rings within Heavily Fused PAH Frameworks

The incorporation of five-membered rings into a polycyclic aromatic framework introduces curvature and can significantly alter the electronic and physical properties of the molecule. researchgate.net The synthesis of such structures presents unique challenges and often requires specialized methodologies.

Recent studies have shown that the formation of pentagonal rings can occur through the dehydrogenation of PAHs that possess "fjord" regions, which are sterically crowded, bay-like areas in the molecule. researchgate.net The loss of hydrogen atoms from these regions can lead to the formation of a new carbon-carbon bond, resulting in a five-membered ring. researchgate.net Another approach involves the reaction of methyl-substituted aromatic compounds with acetylene, which can lead to cyclopentadiene-annulated aromatics. rsc.org These reactions provide a pathway to five-membered ring aromatics at elevated temperatures. rsc.org

Platinum-Catalyzed Cyclization in Aqueous Media

Platinum catalysts are known to be effective in various organic transformations, including hydrogenation, oxidation, and cyclization reactions. researchgate.netmdpi.comnih.gov While the direct platinum-catalyzed synthesis of this compound in aqueous media has not been reported, platinum catalysis has been utilized in the context of PAHs. For example, platinum catalysts have been used in the catalytic oxidation of PAHs in wastewater. researchgate.net

Furthermore, platinum-catalyzed cycloisomerization reactions of enynes have been shown to produce bicyclic systems. nih.gov In some cases, these reactions can be performed in a "one-pot" process involving an initial platinum-catalyzed allylation followed by cycloisomerization. nih.gov The use of platinum catalysts in combination with oxidizing agents like hydrogen peroxide has also been explored for the degradation of PAHs in aqueous environments, which involves ring-opening reactions. mdpi.com This suggests the potential for platinum-based systems to mediate complex transformations of PAHs, although their application in the specific context of synthesizing fused pentagonal rings in aqueous media for structures like this compound remains an area for future research.

Synthetic Exploration of Isomeric Phenanthroacephenanthrylene Derivatives

The synthesis of isomers of a target molecule can provide valuable insights into structure-property relationships and can often be achieved through modifications of existing synthetic routes. The exploration of isomeric phenanthroacephenanthrylene derivatives offers a tangible path towards understanding the synthesis of the parent compound.

Synthesis of Phenanthro[9,10-e]acephenanthrylene ([9,10-e]PAP)

A notable example of a related isomeric structure is 1-Ethoxyphenanthro[9,10-e]acephenanthrylene. acs.org The synthesis of this derivative provides a blueprint for the construction of the core phenanthroacephenanthrylene framework. The reported synthesis showcases a multi-step approach, likely involving the strategic build-up of the polycyclic system through a series of coupling and cyclization reactions. acs.org

The synthesis of phenanthrene and its derivatives often utilizes palladium-catalyzed reactions. espublisher.comespublisher.com For instance, the Heck reaction and Suzuki-Miyaura coupling are powerful methods for forming the carbon-carbon bonds necessary to construct the phenanthrene core. mdpi.comespublisher.com These methods offer a high degree of functional group tolerance and are well-suited for the synthesis of complex aromatic structures. espublisher.com The synthesis of [9,10-e]PAP likely leverages these modern synthetic techniques to achieve the targeted molecular architecture.

Mechanistic Investigations of this compound Synthetic Transformations

Understanding the mechanisms of the synthetic transformations leading to this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of this complex PAH likely involves either an intramolecular cyclization of a highly functionalized precursor or a cascade of reactions.

In the context of palladium-catalyzed intramolecular C-H arylation , the mechanism is generally believed to proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. The initial step is the oxidative addition of a Pd(0) species to an aryl halide bond within the precursor molecule, forming a Pd(II) intermediate. This is followed by an intramolecular C-H bond activation step, which is often the rate-determining step. nih.gov This can occur via a concerted metalation-deprotonation (CMD) pathway or through an agostic interaction followed by C-H cleavage. nih.gov Reductive elimination from the resulting palladacycle then regenerates the Pd(0) catalyst and yields the cyclized product. youtube.com The choice of ligand on the palladium center is critical in facilitating these steps and influencing the regioselectivity of the C-H activation. nih.gov

For synthetic pathways involving the Scholl reaction , two primary mechanisms are generally considered: a radical cation mechanism and an arenium ion (electrophilic) mechanism. rsc.org In the presence of a strong Lewis acid like FeCl₃, one of the aromatic rings of the precursor can be oxidized to a radical cation. This radical cation can then attack another aromatic ring in an intramolecular fashion, leading to a new C-C bond after deprotonation and further oxidation. Alternatively, the Lewis acid can act as a proton source or enhance the electrophilicity of one of the aromatic rings, leading to the formation of an arenium ion intermediate. This intermediate is then attacked by another intramolecular aromatic ring, followed by deprotonation to form the new C-C bond and regenerate the aromaticity. rsc.org The prevailing mechanism can depend on the specific substrate and reaction conditions.

Acid-catalyzed cyclization represents another potential pathway. youtube.comnih.govyoutube.com In this scenario, a precursor containing, for example, an alcohol or an epoxide functionality can be protonated under acidic conditions to generate a reactive carbocation. This carbocation can then be attacked by an intramolecular aromatic ring in a Friedel-Crafts-type reaction, leading to the formation of a new ring. Subsequent dehydration or other transformations would then lead to the final aromatic system. The regioselectivity of this process is governed by the stability of the carbocation intermediate and the electronic properties of the attacking aromatic ring.

Theoretical Chemistry and Computational Modeling of Anthra 1,2 E Acephenanthrylene

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Delocalization

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity and electronic properties of molecules by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO is the highest energy molecular orbital that is occupied by electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. youtube.com The LUMO is the lowest energy molecular orbital that is unoccupied. It represents the molecule's ability to accept electrons, thus determining its electrophilicity. youtube.com

For PAHs, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. researchgate.net The spatial distribution of these orbitals indicates the regions of the molecule most likely to be involved in chemical reactions or electronic transitions. researchgate.net For example, in anthracene (B1667546), the HOMO and LUMO orbitals are distributed across the fused ring system. researchgate.netresearchgate.net Computational methods like DFT are used to visualize the isosurfaces of these orbitals and calculate their corresponding energy levels. researchgate.net The characterization of the HOMO and LUMO provides critical insights into the molecule's electronic behavior and potential for use in organic electronic devices. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter that influences a molecule's electronic and optical properties. nih.gov A smaller energy gap generally corresponds to a molecule that is more easily excitable, meaning it can absorb lower-energy (longer wavelength) light. nih.gov

The HOMO-LUMO gap is a key factor in determining a molecule's color, fluorescence, and chemical reactivity. researchgate.net For instance, in studies of anthracene derivatives, the energy gap is shown to decrease as the length of the conjugated system increases, leading to a red-shift in the electronic absorption spectra. researchgate.net This principle is fundamental in tuning the properties of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov Theoretical calculations provide a predictive tool for designing molecules with specific HOMO-LUMO gaps tailored for desired electronic applications. nih.gov

Table 2: Representative Calculated Frontier Orbital Energies for Anthracene

Method HOMO (eV) LUMO (eV) Energy Gap (eV)
B3LYP/6-31+G* -5.48 -1.91 3.57

(Note: The values in this table are illustrative, based on calculations for the related compound anthracene, and serve to demonstrate the type of data generated by these computational methods. Actual values can vary depending on the specific computational method and basis set used.)

Orbital Symmetry Considerations and Their Role in Reactivity

The reactivity of polycyclic aromatic hydrocarbons is profoundly influenced by the symmetry of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of pericyclic reactions, such as Diels-Alder cycloadditions, the spatial arrangement and phase relationships of these orbitals dictate the feasibility and stereochemical outcome of the reaction.

For anthracenes, the inherent reactivity typically favors cycloaddition at the 9,10-positions of the central ring. This preference is governed by both thermodynamic factors, related to the preservation of aromatic stabilization energy in the terminal rings, and kinetic factors, which are linked to the magnitudes of the molecular orbital coefficients at these positions researchgate.net. Computational studies on the reactivity of PAHs often utilize quantum chemistry methods to predict reactive sites. The condensed Fukui function, for instance, has been shown to be an effective predictor of electrophilic attack in many PAHs researchgate.net. While specific orbital symmetry analyses for Anthra[1,2-e]acephenanthrylene are not extensively detailed in the available literature, the general principles governing the reactivity of its constituent anthracene core can be extrapolated. The fusion of the acephenanthrylene unit, however, introduces significant electronic perturbations that would modulate the symmetry and energy of the frontier orbitals, potentially opening up alternative reactive pathways or altering the regioselectivity of cycloaddition reactions compared to simpler anthracenic systems.

Comprehensive Assessment of Aromaticity and Antiaromaticity

Aromaticity, a cornerstone concept in organic chemistry, is crucial for understanding the stability and electronic properties of PAHs. For complex, non-planar systems like this compound, which may contain fused five-membered rings, the assessment of aromaticity becomes a nuanced task, often revealing localized regions of varying aromatic character.

Computational Descriptors for Aromaticity Quantification (e.g., NICS, HOMA, ACID calculations)

To quantify the aromaticity of complex PAHs, a suite of computational descriptors is employed. Nucleus-Independent Chemical Shift (NICS) calculations are a popular method, where negative values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current) cdnsciencepub.comnih.govcdnsciencepub.com. The Harmonic Oscillator Model of Aromaticity (HOMA) provides a geometry-based measure, with values approaching 1 indicating high aromaticity. Anisotropy of the Induced Current Density (AICD) plots offer a visual representation of the delocalized electron currents in response to an external magnetic field, providing a qualitative and quantitative picture of aromaticity nih.gov.

Table 1: Common Computational Descriptors for Aromaticity

Descriptor Principle Interpretation for Aromaticity
NICS (Nucleus-Independent Chemical Shift) Calculation of the magnetic shielding at the center of a ring. Negative values indicate aromaticity (diatropic ring current).
HOMA (Harmonic Oscillator Model of Aromaticity) Based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 signify higher aromaticity.
ACID (Anisotropy of the Induced Current Density) Visualizes the induced electron current density under a magnetic field. A continuous diatropic (clockwise or counter-clockwise) current indicates aromaticity.

Evaluation of the Effects of Peri-Fused Pentagons on Aromaticity

The incorporation of five-membered rings into a polycyclic aromatic framework can significantly alter its aromatic character. The presence of a pentagonal ring can induce strain and non-planarity, leading to a phenomenon known as 'arching distortions' wikipedia.org. This deviation from planarity can disrupt the continuous π-orbital overlap necessary for global aromaticity.

From a molecular physics perspective, the charge state of a pentagon-containing PAH is pivotal in determining its aromaticity. For instance, the cyclopentadienyl anion is aromatic, while its cation is anti-aromatic, following Hückel's rule nih.gov. In neutral, fused systems, the pentagonal ring often exhibits non-aromatic or even weakly antiaromatic character nih.gov. The fusion of a pentagon can lead to a redistribution of π-electrons, localizing aromaticity in certain regions of the molecule while diminishing it in others. This effect is crucial in understanding the stability and reactivity of complex CP-PAHs like this compound.

Analysis of Localized Aromatic and Non-Aromatic Regions within the Molecular Framework

In large, complex PAHs, aromaticity is not always a global property. Instead, the molecule can be viewed as a mosaic of localized aromatic, non-aromatic, and sometimes antiaromatic regions. This concept is captured by Clar's π-sextet rule, which posits that the most stable resonance structure is the one with the maximum number of disjoint aromatic sextets cdnsciencepub.com.

Computational Prediction of Thermochemical Properties

The thermochemical properties of PAHs, such as their enthalpies of formation, are fundamental for modeling their behavior in various environments, including combustion processes where they are precursors to soot stanford.edufigshare.com. First-principles quantum chemical calculations have become an indispensable tool for accurately predicting these properties, especially for large and complex molecules where experimental data is scarce.

First-Principles Prediction of Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a critical measure of a molecule's thermodynamic stability. High-level computational methods, such as the Gaussian-n (Gn) and CBS-n theories, can provide accurate predictions, though they are computationally expensive for large PAHs umsl.edu. More economical approaches often involve density functional theory (DFT) calculations with empirical corrections.

One successful strategy involves extrapolating DFT calculations to a large basis set limit and then applying a group-based correction scheme. This approach has been used to predict the enthalpies of formation for a large number of PAHs with a mean unsigned deviation from experimental data of around 5.0 kJ/mol nih.govnist.govnih.gov. For this compound (also known as anthra[1,2-a]aceanthrylene in some databases), a predicted enthalpy of formation at 298K has been reported.

Table 2: Predicted Enthalpy of Formation for this compound

Compound Formula CAS Number Predicted ΔfH° (298K) in kJ/mol
This compound C28H16 203-06-5 540.0

Data sourced from first-principles predictions. amazonaws.com

This predicted value provides crucial data for kinetic and thermodynamic modeling of processes involving this complex PAH. The development of extensive databases of such computationally derived thermochemical properties is vital for advancing our understanding of PAH chemistry in various scientific and industrial contexts kaust.edu.sa.

Analysis of Resonance Energy and its Topological Dependence

The stability and aromaticity of polycyclic aromatic hydrocarbons (PAHs) like this compound are intrinsically linked to their resonance energy. This energy, a quantum mechanical concept, represents the extra stability of a conjugated system compared to a localized structure. The topology of the molecule—that is, the specific arrangement and connectivity of its fused benzene (B151609) rings—plays a crucial role in determining the magnitude of its resonance energy.

Parameter Description Anticipated Trend for this compound
Topological Resonance Energy (TRE) A measure of the aromatic stabilization energy based on the topology of the π-electron network.Expected to be positive, indicating overall aromatic character. The specific value would depend on the interplay of the fused ring systems.
π-Electron Content of Rings The degree of π-electron delocalization within individual rings of the PAH.Rings within the anthracene core are expected to exhibit different π-electron contents compared to those in the acephenanthrylene portion, reflecting localized aromatic character.
Molecular Strain Energy associated with the deviation from ideal bond angles and lengths due to the molecular structure.The fusion of the aceanthrylene unit to the anthracene core likely introduces some degree of strain, which could locally affect π-orbital overlap and resonance energy.

Molecular Mechanics and Dynamics Simulations for Conformational and Energetic Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and energetic properties of large molecules like this compound. These methods treat molecules as a collection of atoms held together by bonds with associated force fields that describe the potential energy of the system.

Molecular Mechanics (MM) would be employed to find the minimum energy conformation (the most stable 3D structure) of this compound. This involves optimizing the geometry to minimize steric hindrance and torsional strain. For a large and potentially non-planar PAH, multiple low-energy conformers might exist, and MM calculations can help identify and rank them based on their relative energies.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound vibrates, rotates, and changes its conformation over time at a given temperature. This is particularly useful for understanding its flexibility, the accessibility of different conformational states, and its interactions with other molecules or surfaces. For instance, MD simulations could model the aggregation behavior of this compound molecules, which is a critical aspect of soot formation and materials science applications of PAHs.

Simulation Type Objective Key Outputs for this compound
Molecular Mechanics (MM) Determine the lowest energy (most stable) 3D structure.Optimized Cartesian coordinates, steric energy, bond lengths, bond angles, and dihedral angles.
Molecular Dynamics (MD) Simulate the motion of atoms over time at a specific temperature.Trajectory of atomic positions, root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions for intermolecular interactions.
Conformational Search Identify all accessible low-energy conformations.A set of distinct conformers and their relative energies, providing insight into the molecule's flexibility.

Reactivity, Reaction Mechanisms, and Transformation Pathways

General Chemical Reactivity Analysis

Anthra[1,2-e]acephenanthrylene, a large polycyclic aromatic hydrocarbon with the chemical formula C₂₈H₁₆, possesses a high degree of chemical reactivity characteristic of extended π-conjugated systems. lookchem.comnist.gov In general, polynuclear hydrocarbons like this are more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org This increased reactivity is attributed to the lower net loss in stabilization energy required to form the intermediate in the first step of a reaction. libretexts.org The molecule is expected to readily undergo oxidation and electrophilic substitution reactions. The multiple fused rings provide numerous sites for chemical attack, with the regioselectivity of these reactions being determined by the kinetic and thermodynamic stability of the resulting intermediates.

Oxidative Transformation Pathways

Oxidation is a primary transformation route for large PAHs, occurring through various mechanisms including high-temperature processes and atmospheric reactions.

High-Temperature Oxidation and Reaction Rate Determination

Specific reaction rate data for the high-temperature oxidation of this compound is not extensively documented in publicly available literature. However, the general behavior of PAHs under such conditions is well-understood. PAHs are formed during the incomplete combustion of organic materials and can be subsequently oxidized at high temperatures. copernicus.org For related compounds like phenanthrene (B1679779) and anthracene (B1667546), oxidative metabolism involves the formation of dihydrodiols, which can then undergo ring-fission to produce more polar compounds. nih.gov For instance, the oxidation of anthracene can yield anthraquinone (B42736) as a primary byproduct. nih.gov

Role of Resonantly Stabilized Free Radicals (RSFRs) as Reactive Intermediates

Radical-initiated reactions are critical in the transformation of PAHs. nih.gov The reaction process often begins with the addition of a free radical, such as a hydroxyl radical (•OH), to the aromatic ring system. This addition forms a resonantly stabilized free radical (RSFR) adduct. The stability of this intermediate is a key factor influencing the subsequent reaction pathways. In a large molecule like this compound, the unpaired electron can be delocalized across the extensive system of fused rings, which creates numerous resonance structures. This delocalization provides significant stabilization to the radical intermediate, thereby facilitating its formation and subsequent reactions, such as the addition of O₂ or NO₂. nih.govresearchgate.net

Atmospheric Chemical Transformations

In the atmosphere, gas-phase PAHs are primarily degraded through reactions with key oxidants. While specific rate constants for this compound are not available, the general mechanisms are well-established for the PAH class.

Reaction with OH radicals: The reaction with the hydroxyl radical (•OH) is typically the most significant atmospheric loss process for PAHs during daylight hours. bohrium.comnih.gov The reaction is initiated by the electrophilic addition of the •OH radical to the aromatic ring. researchgate.net For some PAHs, the calculated atmospheric lifetime relative to this reaction can be on the order of hours. bohrium.com

Reaction with NO₃ radicals: During the nighttime, the nitrate (B79036) radical (NO₃) becomes a crucial oxidant for the transformation of PAHs. rsc.orgkyoto-u.ac.jp Similar to the •OH radical, the NO₃ radical adds to the aromatic system, initiating a series of reactions that can lead to the formation of nitro-PAHs. kyoto-u.ac.jpnih.gov

Reaction with O₃: Ozone (O₃) also contributes to the atmospheric degradation of certain PAHs, particularly those with reactive double bond character, such as acenaphthylene. nih.gov

The table below summarizes the expected atmospheric transformations for a large PAH like this compound based on known reactions of other PAHs.

ReactantConditionsPrimary Transformation TypeExpected Product Classes
•OH Radical DaytimeRadical AdditionHydroxy-PAHs, Quinones, Ring-opened products
NO₃ Radical NighttimeRadical AdditionNitro-PAHs, Hydroxynitro-PAHs
O₃ Day/NightElectrophilic AdditionQuinones, Aldehydes, Carboxylic Acids

Formation of Nitro-PAHs and Other Transformation Products

Nitro-PAHs are a significant class of transformation products due to their mutagenic properties. nih.govnih.gov They can be formed through several pathways:

Gas-Phase Reactions: These reactions are initiated by the addition of •OH or NO₃ radicals to the PAH ring in the presence of nitrogen oxides (NOx). nih.govkyoto-u.ac.jp The initial radical-PAH adduct reacts with nitrogen dioxide (NO₂) to form a nitro-PAH, with the concurrent loss of water (for •OH initiated reactions) or nitric acid (for NO₃ initiated reactions). nih.govkyoto-u.ac.jp

Heterogeneous Reactions: Nitro-PAHs can also be formed from the reaction of particle-bound PAHs with nitrogen-containing species like N₂O₅, NO₃, and NO₂. nih.gov

Besides nitro-PAHs, oxidative transformations lead to other products such as oxygenated PAHs (oxy-PAHs), including quinones and phenanthrols, as well as various ring-opening products like dialdehydes. bohrium.com

Nucleophilic and Electrophilic Reaction Mechanisms

The rich electron density of the fused aromatic rings in this compound dictates its susceptibility to electrophilic attack, while nucleophilic reactions are less common but possible under specific conditions.

Electrophilic Reaction Mechanisms: As an electron-rich aromatic system, this compound is prone to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. libretexts.orgslideshare.net An electrophile attacks the π-electron system of the rings to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the intermediate, which restores the aromaticity of the ring system. The positions of electrophilic attack are governed by the relative stability of these carbocation intermediates, with substitution favoring sites that best preserve the aromatic character of the remaining rings. libretexts.org

Reaction TypeElectrophileGeneral Product
Nitration NO₂⁺Nitro-Anthra[1,2-e]acephenanthrylene
Halogenation Br⁺, Cl⁺Bromo- or Chloro-Anthra[1,2-e]acephenanthrylene
Sulfonation SO₃This compound sulfonic acid
Friedel-Crafts Acylation R-C=O⁺Acyl-Anthra[1,2-e]acephenanthrylene

Nucleophilic Reaction Mechanisms: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com While less common for electron-rich PAHs, nucleophilic aromatic substitution can occur if the aromatic ring is substituted with powerful electron-withdrawing groups. The mechanism involves the attack of the nucleophile on an electron-deficient carbon atom. youtube.com In the context of the SN2 reaction, a nucleophile with excess electron density attacks an electrophilic site, leading to the displacement of a leaving group in a single, concerted step. youtube.com

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization and rearrangement reactions are fundamental transformations in the chemistry of polycyclic aromatic hydrocarbons, often driven by thermal or photochemical stimuli, or by the presence of catalysts. These reactions can lead to the formation of new ring systems, isomers, or more complex polycyclic structures. For a large, sterically strained molecule like this compound, such pathways are crucial for understanding its stability and potential for forming other complex aromatic structures.

Carbon and Hydrogen Shift Mechanisms in Aromatic Systems

In the realm of aromatic systems, carbon and hydrogen shifts, particularly 1,2-shifts (Wagner-Meerwein rearrangements), are common in the presence of carbocation intermediates. These shifts are driven by the formation of a more stable carbocation. While direct evidence for such shifts in this compound is not documented, the general mechanism can be described as follows:

Protonation or Electrophilic Attack: An initial electrophilic attack or protonation of the aromatic system can generate a carbocation (an arenium ion).

Hydride or Aryl Shift: An adjacent hydrogen or aryl group can then migrate to the carbocationic center, resulting in the formation of a new, potentially more stable, carbocation.

Deprotonation: Loss of a proton from the rearranged arenium ion restores aromaticity and yields the rearranged product.

The propensity for such shifts in this compound would depend on the specific site of initial electrophilic attack and the relative stability of the possible carbocation intermediates. The complex, fused ring system of this compound offers numerous potential sites for such rearrangements, which could lead to a variety of isomeric structures.

Photochemically induced hydrogen shifts are also a known phenomenon in aromatic systems. Upon absorption of UV light, the molecule is promoted to an excited state where different reaction pathways, including hydrogen migrations, can become accessible.

Formation of Reactive Intermediates (e.g., cyclohepta-1,2,4,6-tetraene)

The formation of reactive intermediates is a key step in many chemical transformations. For polycyclic aromatic hydrocarbons, these can include radical ions, carbenes, and strained ring systems. The formation of a seven-membered ring intermediate, such as a derivative of cyclohepta-1,2,4,6-tetraene, from a six-membered aromatic ring is a known, though often high-energy, process.

One plausible, albeit hypothetical, pathway for the formation of a cycloheptatriene-like moiety within the this compound framework could involve a ring expansion reaction. This could theoretically be initiated by the formation of a carbene on one of the peripheral rings. The carbene could then insert into an adjacent C-C bond of the aromatic ring, leading to a strained bicyclic system that could rearrange to a seven-membered ring.

The subsequent fate of such a reactive intermediate would be highly dependent on the reaction conditions. It could potentially be trapped by a nucleophile, undergo further rearrangement, or revert to a more stable aromatic system. The high degree of fusion in this compound would likely make such a transformation energetically demanding.

While specific experimental data on the intramolecular cyclization and rearrangement of this compound is scarce, the fundamental principles of physical organic chemistry provide a framework for predicting its potential reactivity. Further computational and experimental studies would be necessary to fully elucidate the complex transformation pathways of this intriguing polycyclic aromatic hydrocarbon.

Advanced Spectroscopic Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a PAH is a direct consequence of the electronic transitions between its molecular orbitals. For large, conjugated systems like anthra[1,2-e]acephenanthrylene, these spectra are characterized by multiple absorption bands, often labeled as α, p (or β'), β, and para-bands, which correspond to transitions to different excited states. The position and intensity of these bands are highly sensitive to the size and topology of the π-electron system.

Direct experimental UV-Vis absorption data for this compound is not extensively reported in the public domain. However, based on the behavior of other large PAHs, its spectrum is expected to exhibit strong absorptions in the ultraviolet and visible regions. The extension of conjugation in a molecule generally leads to a bathochromic (red) shift in the absorption maxima. libretexts.org Therefore, compared to smaller PAHs like anthracene (B1667546) or pyrene, this compound would be anticipated to absorb at significantly longer wavelengths.

The spectrum would likely be dominated by intense π → π* transitions. The high degree of conjugation in its structure would result in a smaller HOMO-LUMO gap, pushing the absorption bands towards the visible part of the spectrum. This is a common feature in extended polycyclic aromatic systems. libretexts.org

In the absence of experimental data, theoretical models provide valuable predictions for the spectroscopic properties of complex PAHs. The annellation theory is a powerful tool for predicting the positions of maximum absorbance (λmax) for the p- and β-bands in the UV-Vis spectra of benzenoid PAHs. Current time information in Bangalore, IN.jst.go.jpresearchgate.net This theory posits that the fusion of additional benzene (B151609) rings (annellation) to a parent aromatic system causes systematic shifts in the absorption bands.

For the C32H16 isomer group, which includes this compound, the annellation theory has been used to predict the λmax values. Current time information in Bangalore, IN.jst.go.jp This predictive power is crucial for identifying and characterizing novel or un-synthesized PAHs. Current time information in Bangalore, IN.jst.go.jpresearchgate.net The theory has also been extended to predict the UV-Vis spectra of PAH derivatives containing five-membered rings, further highlighting its versatility. nih.govresearchgate.net

Table 1: Predicted UV-Vis Absorption Characteristics for a Representative C32H16 Isomer based on Annellation Theory

Spectral BandPredicted Wavelength Range (nm)Transition TypeExpected Intensity
p-band400 - 600π → πModerate to Strong
β-band300 - 400π → πVery Strong

Note: This table represents generalized predictions for a C32H16 PAH isomer based on annellation theory and is not specific experimental data for this compound.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence in PAHs arises from the radiative decay of the lowest excited singlet state (S1) to the ground state (S0). The emission properties, including the shape of the emission spectrum and the fluorescence quantum yield (ΦF), are intrinsically linked to the molecular structure and rigidity.

The fluorescence spectrum of this compound is expected to be a mirror image of its lowest energy absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). Large, planar, and rigid PAHs often exhibit significant fluorescence. For instance, the structurally related but larger nanographene, dibenzo[hi,st]ovalene, is known for its strong red emission and high fluorescence quantum yields, reaching up to 0.89. jst.go.jpresearchgate.netacs.org

Given its extensive π-system and rigid structure, which limits non-radiative decay pathways like vibrational relaxation, this compound is predicted to be a fluorescent compound. The emission would likely occur in the visible region of the electromagnetic spectrum. The actual quantum yield would depend on factors such as the efficiency of intersystem crossing to the triplet state and other non-radiative decay processes. In some highly fluorescent organic probes, quantum yields can be as high as 89.02%. researchgate.net

Table 2: Expected Fluorescence Properties of this compound

PropertyExpected CharacteristicRationale
Emission Wavelength Visible regionLarge conjugated system leading to a small S1-S0 energy gap.
Stokes Shift ModerateTypical for rigid aromatic molecules.
Fluorescence Quantum Yield (ΦF) Potentially highThe rigid, planar structure should minimize non-radiative decay.

Note: This table is based on general principles for large PAHs and is not derived from direct experimental measurements on this compound.

Vibrational Spectroscopy for Probing π-Delocalization and Aromaticity

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a sensitive probe of the molecular structure, bond strengths, and symmetry of a molecule. For PAHs, these techniques provide valuable information about the extent of π-delocalization and aromaticity.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several distinct regions. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The pattern and intensity of these bands are indicative of the substitution pattern and the degree of conjugation. Out-of-plane C-H bending vibrations, which are often strong in the IR spectra of PAHs, would be expected in the 650-900 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and highly symmetric molecules. Therefore, the C=C stretching modes in the aromatic rings of this compound would be expected to show strong Raman signals. The "breathing" modes of the aromatic rings, which involve the collective in-plane expansion and contraction of the carbon skeleton, are also typically strong in the Raman spectra of PAHs and provide a fingerprint of the specific aromatic structure. For a centrosymmetric molecule, the rule of mutual exclusion would apply, meaning that vibrational modes that are IR active would be Raman inactive, and vice versa. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, reflecting its unique structural and electronic properties. nih.gov

Table 3: Predicted Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1650IR, Raman (often strong)
In-plane C-H Bend1000 - 1300IR
Out-of-plane C-H Bend650 - 900IR (often strong)
Ring Breathing ModesVariable (fingerprint region)Raman (often strong)

Note: This table presents expected ranges for vibrational modes based on the general characteristics of PAHs and is not based on experimental data for this compound.

Structure Property Relationships and Functional Materials Applications

Influence of Structural Isomerism on Optoelectronic Properties

Structural isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit distinct physical and electronic properties. In the realm of PAHs, the mode of ring fusion—be it linear, angular, or a more complex topology—can lead to significant variations in stability, solubility, and optoelectronic characteristics.

Comparative Studies of Phenanthroacephenanthrylene Isomers ([2,1-e]PAP vs. [1,2-e]PAP)

While specific comparative experimental studies on the optoelectronic properties of Anthra[1,2-e]acephenanthrylene (also known as [1,2-e]Phenanthroacephenanthrylene or [1,2-e]PAP) and its isomer [2,1-e]Phenanthroacephenanthrylene ([2,1-e]PAP) are not extensively detailed in available research, the principles of structural isomerism in PAHs allow for well-founded postulations. The connectivity of the fused rings dictates the extent of π-electron delocalization, which in turn governs the electronic structure.

Generally, angular PAHs tend to have larger highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gaps compared to their linear isomers, indicating greater kinetic stability. researchgate.net The distribution of the frontier molecular orbitals (HOMO and LUMO) is also affected; in linear acenes, these orbitals are often localized at the zigzag edges, whereas in angular isomers, they are more uniformly distributed across the molecule. researchgate.net These differences in orbital distribution and energy levels would be expected to result in distinct absorption and emission spectra, as well as different charge transport characteristics for the [1,2-e]PAP and [2,1-e]PAP isomers.

Impact of Non-Hexagonal Rings on Electronic Properties in Nanographene Frameworks

This compound incorporates a five-membered ring within its structure, a deviation from the all-hexagonal lattice of graphene and many common PAHs. The introduction of such non-hexagonal rings into a nanographene or large PAH framework serves as a topological defect, profoundly influencing the material's electronic properties. researchgate.net

The presence of five- or seven-membered rings alters the sp² carbon network, which can:

Induce Curvature: Non-hexagonal rings can cause the planar structure of the PAH to bend or twist. youtube.com

Modify Electron Delocalization: These rings can disrupt the regular pattern of π-electron conjugation, leading to localized electronic states. rsc.org

Tune the Band Gap: The incorporation of non-hexagonal rings is an effective strategy for tailoring the electronic and magnetic properties of graphene nanoribbons and other carbon nanostructures. researchgate.net

These structural and electronic perturbations are key to understanding the properties of molecules like this compound and for designing novel carbon-based materials with specific, targeted functionalities for electronics and spintronics.

Design Principles for Organic Electronic Devices

The design of organic molecules for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), hinges on the precise control of their electronic energy levels. The HOMO and LUMO levels, and the gap between them, are of paramount importance.

Role of HOMO-LUMO Energy Gap in Optoelectronic Performance

The HOMO-LUMO energy gap (Egap) is a critical parameter that determines the optoelectronic properties of a molecule. nih.gov

Absorption and Emission: The energy of the lowest electronic transition, which dictates the color of light a molecule absorbs and emits, is directly related to the HOMO-LUMO gap. A smaller gap generally leads to absorption and emission at longer wavelengths (a redshift). nih.govresearchgate.net

Charge Injection and Transport: The absolute energies of the HOMO and LUMO levels are crucial for the efficient injection of charge carriers (holes and electrons) from electrodes and for charge transport within an organic semiconductor device.

Chemical Stability: A larger HOMO-LUMO gap often correlates with higher kinetic stability of the molecule.

Controlling the HOMO-LUMO gap is a central goal in the design of organic electronic materials. This can be achieved by modifying the molecular structure, for instance, by extending the π-conjugation length, which typically decreases the gap. nih.gov For anthracene (B1667546) derivatives, the degree of π-conjugation has a direct impact on the HOMO-LUMO band gap, which is a critical factor for achieving the desired emission color in electroluminescent devices. researchgate.net

Below is an interactive table summarizing the calculated electronic properties for a selection of polycyclic aromatic hydrocarbons, illustrating the relationship between structure and energy levels.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-6.61-0.735.88
Naphthalene (B1677914)-5.92-1.534.39
Anthracene-5.51-1.953.56
Tetracene-5.25-2.223.03
Pentacene-5.07-2.422.65

Note: These values are representative theoretical calculations and can vary with the computational method.

Exploration of this compound Analogues and Derivatives in Materials Science

The exploration of analogues and derivatives of complex PAHs like this compound is a fruitful avenue for discovering new materials with enhanced properties. By strategically replacing or adding chemical moieties, researchers can fine-tune the electronic structure and solid-state packing of these molecules.

Azulene-Fused Acene Molecules as Isoelectronic Counterparts

A fascinating class of analogues are azulene-fused acenes. Azulene is an isomer of naphthalene, composed of a fused five- and seven-membered ring system. Fusing azulene units into acene backbones creates non-benzenoid PAHs that are isoelectronic to their all-benzenoid counterparts but possess distinct properties. chemistryviews.orgthieme-connect.com

Key characteristics of azulene-fused acenes include:

Enhanced Stability: These compounds are often much more stable than the corresponding acenes, which is a significant advantage for device fabrication and longevity. researchgate.netchemistryviews.org

Unique Electronic Structure: Azulene's structure, with an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a dipole moment and different electronic properties compared to naphthalene. acs.org

Tunable Properties: The fusion of azulene moieties can lead to molecules that retain properties of both azulene and the parent acene, offering a rich platform for tuning optoelectronic behavior. researchgate.netacs.org

For example, a series of azulene-fused acenes that are isoelectronic to pentacene, hexacene, and heptacene have been synthesized. These molecules exhibit a localized aromatic backbone and are significantly more stable than their acene analogues. researchgate.net This line of research demonstrates how replacing hexagonal rings with non-hexagonal, isoelectronic structures can lead to superior functional materials. chemistryviews.org

Dithieno-Fused CP-PAHs and Their Unique Electronic Structures

The introduction of dithieno groups into the PAH framework has been shown to enhance the electron affinity of the resulting molecule and consequently decrease the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap. nih.govacs.org This effect is primarily attributed to the delocalization of the π-electrons across the newly fused rings, which raises the energy of the HOMO and lowers the energy of the LUMO.

A key feature of dithieno-fused CP-PAHs is the pronounced antiaromatic character observed in the five-membered cyclopentane rings. nih.govacs.org Theoretical studies, including Anisotropy of the Current-Induced Density (ACID) calculations, have revealed a significant increase in the paramagnetic ring current in the pentagonal rings of dithieno-fused systems compared to their dibenzo-fused counterparts. nih.govacs.org This heightened antiaromaticity is a direct consequence of the electronic contribution from the fused thiophene units.

Experimental and theoretical investigations on a dithieno-fused CP-PAH with a pyracylene moiety, an isomer of acephenanthrylene, have provided valuable insights into these electronic perturbations. nih.govacs.org The findings from these studies can be reasonably extrapolated to the this compound core due to the structural similarities.

Outlook and Future Research Trajectories for Anthra 1,2 E Acephenanthrylene Chemistry

Unexplored Synthetic Routes and Methodological Advancements for Complex PAH Scaffolds

The synthesis of complex PAHs like Anthra[1,2-e]acephenanthrylene presents a significant challenge due to the need for precise control over regioselectivity and the often harsh conditions required for ring-closing reactions. rsc.org Future research will likely focus on developing more efficient and versatile synthetic methodologies.

Key Research Areas:

Novel Cyclization Strategies: Exploration of transition-metal-catalyzed C-H activation and annulation reactions could provide more direct and atom-economical routes to the this compound core.

Precursor Design and Synthesis: The development of innovative strategies for the synthesis of advanced precursor molecules will be crucial. This could involve multi-step organic synthesis to construct highly functionalized building blocks that can be efficiently cyclized in the final steps.

Flow Chemistry and Automation: The use of continuous flow reactors could offer better control over reaction parameters, improve yields, and enhance the safety of reactions that may require high temperatures or pressures.

A comparative table of potential synthetic approaches is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Diels-Alder Cycloadditions High regioselectivity, potential for creating multiple rings in one step. beilstein-journals.orgAvailability of suitable diene and dienophile precursors.
Friedel-Crafts Acylation Effective for intramolecular ring closure to form ketone bridges, which can be later modified. rsc.orgOften requires harsh acidic conditions, potential for unwanted side reactions.
Scholl Reaction Direct oxidative cyclodehydrogenation to form new aryl-aryl bonds.Can lead to complex product mixtures, requires strong oxidizing agents.
C-H Activation/Annulation High atom economy, direct functionalization of C-H bonds.Catalyst development, control of regioselectivity in complex systems.

Deeper Insights into Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is essential for optimizing synthetic routes and predicting its chemical behavior. Future research should aim to elucidate the intricate pathways of its formation and reactivity.

Prospective Research Focus:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be employed to monitor reaction progress and identify transient intermediates.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. aanda.org

Isotope Labeling Studies: The use of isotopically labeled precursors can help trace the pathways of atoms during complex cyclization reactions, providing definitive evidence for proposed mechanisms.

Development of Advanced Theoretical Models for Predictive Chemical Behavior

Given the experimental challenges associated with synthesizing and characterizing every possible derivative of this compound, the development of robust theoretical models is paramount. Such models can guide synthetic efforts by predicting the properties of yet-to-be-synthesized molecules.

Future Directions in Theoretical Modeling:

Quantum Chemical Calculations: High-level ab initio and DFT calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the intermolecular interactions and packing of this compound in the solid state, which is vital for understanding charge transport in organic semiconductor devices.

An illustrative table of theoretically predictable properties is provided below:

PropertyTheoretical MethodSignificance
HOMO/LUMO Energies DFT, TD-DFTPredicts electronic band gap, ionization potential, and electron affinity.
Absorption/Emission Spectra TD-DFTGuides the design of molecules for specific optical applications.
Molecular Geometry DFTDetermines the planarity and potential for π-π stacking.
Vibrational Frequencies DFTAids in the interpretation of experimental IR and Raman spectra.

Expanding the Scope of Structure-Property Relationship Studies for Novel Functional Materials

The unique fused-ring structure of this compound suggests that it could possess interesting photophysical and electronic properties. A systematic investigation into the relationship between its structure and its functional properties is a critical area for future research.

Key Research Trajectories:

Functionalization of the Periphery: The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the aromatic core can be used to tune its electronic and optical properties.

Heteroatom Doping: The strategic replacement of carbon atoms with heteroatoms like nitrogen, sulfur, or boron could dramatically alter the electronic characteristics and intermolecular interactions of the molecule.

Self-Assembly and Crystal Engineering: Studying the self-assembly behavior of this compound and its derivatives in solution and in the solid state is crucial for controlling the morphology of thin films for device applications.

Potential for Integration into Advanced Organic Material Platforms

The ultimate goal of research into novel PAHs like this compound is their incorporation into functional organic materials and devices. Its large, planar, and electron-rich π-system makes it a promising candidate for a variety of applications.

Potential Applications and Research Directions:

Organic Field-Effect Transistors (OFETs): The planar structure could facilitate efficient π-π stacking, leading to high charge carrier mobility, a key requirement for OFETs. researchgate.netyoutube.com

Organic Photovoltaics (OPVs): As a potential electron-donating material, its broad absorption spectrum could be beneficial for harvesting solar energy in OPV devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): By appropriate functionalization to tune the emission color and improve charge injection, derivatives could be explored as emissive materials in OLEDs. researchgate.net

Q & A

Q. What are the primary synthesis routes for Anthra[1,2-e]acephenanthrylene, and how can experimental parameters influence its purity?

this compound is synthesized via chemical vapor deposition (CVD) during carbon nanotube production. Key parameters include temperature (optimal range: 800–1200°C), precursor composition (e.g., hydrocarbon mixtures), and catalyst type (e.g., Fe/Ni nanoparticles). Contaminants like fluoranthene may form due to thermal isomerization . Purity is assessed using gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., CAS 5385-22-8) .

Q. Which analytical techniques are recommended for characterizing this compound in environmental samples?

  • GC-MS : Detects trace isomers (e.g., fluoranthene) with a detection limit of 0.1 ng/mL .
  • High-Performance Liquid Chromatography (HPLC) : Separates complex polycyclic aromatic hydrocarbon (PAH) mixtures using C18 columns and UV/fluorescence detection .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via ¹³C and ¹H spectral comparisons with reference data .

Q. How is the carcinogenic potential of this compound assessed in toxicological studies?

Relative potency factors (RPFs) benchmark PAH carcinogenicity against benzo[a]pyrene (BaP). This compound derivatives (e.g., Benz[e]acephenanthrylene) have an RPF of 0.1, indicating lower potency than BaP but requiring dose-response modeling for risk assessment .

Advanced Research Questions

Q. What mechanisms drive the isomerization of this compound to fluoranthene under combustion conditions?

At 1800 K, this compound equilibrates with fluoranthene and aceanthrylene in a ≈10:5:1 ratio due to thermodynamic stability. Density functional theory (DFT) calculations (B3LYP/6-31G(d)) confirm activation barriers <50 kJ/mol, favoring isomerization via π-orbital rearrangements . Experimental validation involves flame sampling with laser-induced fluorescence (LIF) .

Q. How should researchers resolve contradictions in environmental detection data for this compound?

Discrepancies arise from:

  • Matrix Interference : Co-eluting PAHs in soil/air samples. Use tandem MS (MS/MS) to isolate fragment ions (e.g., m/z 302 for this compound) .
  • Isomer Degradation : UV exposure accelerates fluoranthene conversion. Store samples at -20°C in amber vials .
  • Calibration Errors : Cross-validate with certified reference materials (CRMs) from NIST or ATSDR .

Q. What computational methods predict the environmental fate of this compound?

  • Molecular Dynamics (MD) : Simulates adsorption on carbon nanotubes or soot particles.
  • Quantitative Structure-Activity Relationship (QSAR) : Estimates biodegradation half-lives (e.g., EPI Suite™).
  • Thermodynamic Databases : Use NIST Chemistry WebBook for enthalpy/entropy values to model isomerization .

Methodological Recommendations

  • Experimental Design : Include control groups for isomerization studies (e.g., inert gas vs. oxygen-rich environments) .
  • Data Validation : Use ATSDR’s peer-review protocol for non-English studies, involving three independent experts to assess bias .
  • Ethical Compliance : Adopt EPA guidelines for handling carcinogenic PAHs (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.